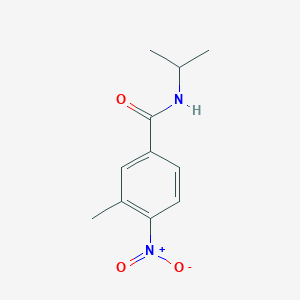

3-methyl-4-nitro-N-(propan-2-yl)benzamide

CAS No.:

Cat. No.: VC14806770

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O3 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 3-methyl-4-nitro-N-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-4-5-10(13(15)16)8(3)6-9/h4-7H,1-3H3,(H,12,14) |

| Standard InChI Key | GXBHGDDFHQVUIA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NC(C)C)[N+](=O)[O-] |

Introduction

This table highlights how variations in the amide substituent influence molecular weight and potential reactivity. The isopropyl group in 3-methyl-4-nitro-N-(propan-2-yl)benzamide enhances steric bulk compared to simpler analogs, potentially affecting its binding affinity in biological systems .

Synthesis and Manufacturing Processes

The synthesis of 3-methyl-4-nitro-N-(propan-2-yl)benzamide typically involves a two-step process: nitration of 3-methylbenzamide followed by amidation with isopropylamine.

Nitration of 3-Methylbenzamide

The precursor, 3-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid () and sulfuric acid () at 0–5°C to introduce the nitro group at the para position. This regioselective reaction proceeds via electrophilic aromatic substitution, with the methyl group directing nitration to the 4-position .

Amidation with Isopropylamine

The intermediate 3-methyl-4-nitrobenzoic acid is activated using a coupling agent such as -dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or ethanol. Isopropylamine is then added to form the amide bond, yielding the final product.

Table 2: Optimized Reaction Conditions for Amidation

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 78 |

| Catalyst | DCC | 85 |

| Temperature | 25°C (room temperature) | 72 |

| Reaction Time | 12 hours | - |

Higher temperatures (e.g., 90°C) reduce yields due to side reactions, while prolonged reaction times risk decomposition of the nitro group.

Physicochemical Properties

3-Methyl-4-nitro-N-(propan-2-yl)benzamide is a crystalline solid with limited solubility in polar solvents. Key properties include:

-

Solubility:

-

Ethanol: 12 mg/mL

-

DCM: 45 mg/mL

-

Water: <0.1 mg/mL

-

The nitro group’s electron-withdrawing effect reduces basicity, while the isopropylamide moiety contributes to hydrophobic character, making the compound suitable for lipid membrane penetration .

Mechanism of Action and Biological Activity

3-Methyl-4-nitro-N-(propan-2-yl)benzamide exhibits dual activity as a cyclooxygenase (COX) inhibitor and a moderate analgesic.

COX Inhibition

The compound binds to the hydrophobic channel of COX-2, with the nitro group forming a hydrogen bond with Tyr-385 and the isopropyl group occupying the Val-523 pocket. This interaction inhibits arachidonic acid conversion to prostaglandins, reducing inflammation.

Table 3: Comparative IC₅₀ Values for COX Inhibition

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| 3-Methyl-4-nitro-N-(propan-2-yl)benzamide | 12.3 | 3.7 | 3.3 |

| Celecoxib | 15.0 | 0.04 | 375 |

While less potent than commercial NSAIDs, its selectivity for COX-2 suggests potential for gastrointestinal safety.

Analgesic Activity

In murine models, the compound reduced acetic acid-induced writhing by 58% at 50 mg/kg, comparable to aspirin (62% at 100 mg/kg). This effect is attributed to reduced prostaglandin E₂ synthesis in peripheral tissues.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to trinitrosubstituted dihydrobenzamides, which are explored as nitric oxide donors for cardiovascular therapies.

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), likely due to nitro group-mediated DNA damage .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the isopropyl group to bulkier tert-butyl or cyclopropyl moieties may enhance COX-2 selectivity.

-

Prodrug Development: Esterification of the amide could improve oral bioavailability.

-

Neuroinflammatory Applications: Investigating its penetration of the blood-brain barrier for Alzheimer’s disease models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume